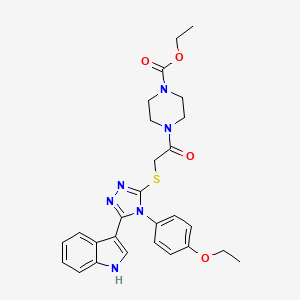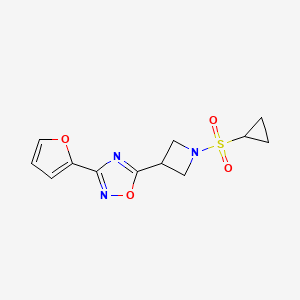
4-(3-methylphenyl)-N-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “4-(3-methylphenyl)-N-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide” is a chemical compound with the CAS Number: 478062-87-2 . It has a molecular weight of 341.41 . The compound is also known by the IUPAC name 2-(3-(1H-pyrrol-1-yl)-1H-1lambda3-thiophene-2-carbonyl)-N-(m-tolyl)hydrazine-1-carboxamide .
Applications De Recherche Scientifique
Synthesis and Chemical Properties
4-(3-methylphenyl)-N-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide is involved in the synthesis of heterocyclic compounds, demonstrating its utility in creating diverse chemical structures. For example, it plays a role in the formation of thiophenylhydrazonoacetates, leading to the synthesis of pyrazole, isoxazole, and pyrimidine derivatives among others, showcasing its versatility in heterocyclic chemistry (Mohareb et al., 2004). Additionally, its derivatives have been explored for the synthesis of conducting polymers, contributing to advancements in material sciences (Variş et al., 2006).
Application in Polymer Synthesis
This compound also serves as a building block in the development of novel polymeric materials. For instance, its structural motifs are incorporated into the design of aromatic–aliphatic polyamides, which are known for their excellent thermal stability and potential applications in high-performance materials (Ubale et al., 2001). Such polymers exhibit broad solubility in polar solvents, making them suitable for diverse applications, including the production of transparent and flexible films.
Propriétés
IUPAC Name |
4-(3-methylphenyl)-N-phenyl-3-pyrrol-1-ylthiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2OS/c1-16-8-7-9-17(14-16)19-15-26-21(20(19)24-12-5-6-13-24)22(25)23-18-10-3-2-4-11-18/h2-15H,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZKGBOYJVGVGDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CSC(=C2N3C=CC=C3)C(=O)NC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-methylphenyl)-N-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N-(3-chloro-4-methoxyphenyl)-2-[7-oxo-2-(piperidin-1-yl)[1,3]thiazolo[4,5-d]pyrimidin-6(7H)-yl]acetamide](/img/structure/B2669202.png)
![(E)-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)-3-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B2669203.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-{[1-(2-oxo-2-pyrrolidin-1-ylethyl)-1H-indol-3-yl]thio}acetamide](/img/structure/B2669204.png)





![2-(1H-pyrazol-3-yl)-1-[4-(trifluoromethyl)benzyl]-1H-1,3-benzimidazole](/img/structure/B2669218.png)